molecular formula C16H7Cl3N2O4 B11566857 (4Z)-2-(2-chloro-5-nitrophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11566857
M. Wt: 397.6 g/mol
InChI Key: XEWYNGDVBMXJLA-RZNTYIFUSA-N
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Description

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes chlorinated and nitro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to introduce the nitro and chloro groups.

    Formation of Oxazole Ring: The next step involves the formation of the oxazole ring through cyclization reactions.

    Methylidene Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H7Cl3N2O4

Molecular Weight

397.6 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H7Cl3N2O4/c17-9-2-1-8(13(19)6-9)5-14-16(22)25-15(20-14)11-7-10(21(23)24)3-4-12(11)18/h1-7H/b14-5-

InChI Key

XEWYNGDVBMXJLA-RZNTYIFUSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Cl

Origin of Product

United States

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